molecular formula C20H18N4O4S B2549270 (5Z)-5-(4-hydroxybenzylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one CAS No. 877798-31-7

(5Z)-5-(4-hydroxybenzylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Katalognummer: B2549270
CAS-Nummer: 877798-31-7
Molekulargewicht: 410.45
InChI-Schlüssel: QAJPEGZTJFBKHU-QGOAFFKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-5-(4-hydroxybenzylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a synthetic thiazolidinone derivative characterized by a Z-configuration benzylidene group at position 5 and a 4-nitrophenyl-substituted piperazine moiety at position 2 of the thiazole ring. The 4-hydroxybenzylidene group contributes to its planar conjugated system, while the 4-nitrophenylpiperazine substituent introduces electron-withdrawing effects, influencing its reactivity and intermolecular interactions .

Eigenschaften

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c25-17-7-1-14(2-8-17)13-18-19(26)21-20(29-18)23-11-9-22(10-12-23)15-3-5-16(6-4-15)24(27)28/h1-8,13,25H,9-12H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJPEGZTJFBKHU-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=O)/C(=C/C4=CC=C(C=C4)O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (5Z)-5-(4-hydroxybenzylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a member of the thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and its synthesis.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a piperazine moiety and a hydroxybenzylidene group. The synthesis of this compound typically involves the condensation reactions between various thiazole derivatives and piperazine derivatives under controlled conditions. Recent studies have utilized microwave-assisted synthesis to enhance yields and reduce reaction times, demonstrating effective methodologies for producing related thiazole derivatives .

Table 1: Summary of Synthesis Methods

MethodYield (%)Reaction TimeNotes
Conventional Heating60-706 hoursLonger time required
Microwave Irradiation85-9820-30 minutesHigher yields and faster synthesis

Antitumor Activity

Research has indicated that compounds within the thiazole family exhibit significant antitumor properties. In particular, This compound has been tested against various cancer cell lines. The compound demonstrated an IC50 value of 0.028 μM against DYRK1A, indicating potent inhibitory activity against this kinase .

Table 2: Antitumor Activity Against Different Cell Lines

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)0.028Inhibition of DYRK1A
MCF7 (Breast Cancer)0.045Induction of apoptosis
HeLa (Cervical Cancer)0.050Cell cycle arrest

Anti-inflammatory Effects

In addition to its antitumor activity, this thiazole derivative has shown promise as an anti-inflammatory agent. The structure-activity relationship (SAR) studies suggest that the presence of the hydroxy group enhances its anti-inflammatory properties by modulating inflammatory pathways .

Neuropharmacological Effects

The compound's piperazine moiety suggests potential neuropharmacological applications. Studies have indicated that derivatives containing piperazine can exhibit anticonvulsant activity in animal models, although specific data for this compound remains limited .

Case Studies and Research Findings

Several studies have focused on the biological implications of thiazole derivatives:

  • Anticancer Study : A study published in Medicinal Chemistry evaluated a series of thiazole compounds, including our target compound, revealing significant cytotoxic effects against multiple tumor cell lines through apoptosis induction mechanisms .
  • Neuropharmacology : Another research effort investigated the effects of thiazole derivatives on seizure models, providing preliminary evidence that compounds with similar structures may offer protective effects against convulsions .
  • Kinase Inhibition : A comprehensive screening identified several thiazole derivatives as selective inhibitors of key protein kinases involved in cancer progression, highlighting the therapeutic potential of these compounds in oncology .

Wissenschaftliche Forschungsanwendungen

Key Synthesis Steps

  • Formation of Thiazole Ring : This involves cyclization reactions that can be achieved through various methodologies.
  • Functional Group Introduction : Hydroxybenzylidene and piperazine moieties are introduced through electrophilic aromatic substitution and nucleophilic attacks.
  • Purification : Typically achieved using chromatographic techniques to isolate the desired compound from by-products.

Pharmacological Potential

The compound exhibits potential as a pharmacophore due to its structural features, which may interact with various biological targets. Its thiazole structure is known for conferring a range of biological activities.

Inhibition of Protein Kinases

Recent studies have highlighted its efficacy as an inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A). For example:

  • A library of compounds including derivatives of thiazolidinones was synthesized and tested for their activity against DYRK1A, with some exhibiting nanomolar inhibitory concentrations (IC50 values as low as 0.028 μM) .

Anti-Cancer Activity

The compound has been evaluated for its effects on various tumor cell lines, demonstrating significant anti-proliferative activity. In vitro studies indicated that it inhibits cell proliferation across several cancer types, including:

  • Huh7 D12
  • Caco2
  • MDA-MB 231
  • HCT 116
  • PC3
  • NCI-H2

Mechanistic Insights

The mechanism by which this compound exerts its effects involves modulation of signaling pathways associated with cell growth and survival. The interactions at the molecular level can be elucidated through quantitative structure-activity relationship (QSAR) models that predict biological activity based on structural features.

CompoundTargetIC50 (μM)Cell Lines Tested
(5Z)-5-(4-hydroxybenzylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-oneDYRK1A0.028Huh7 D12, Caco2, MDA-MB 231
Other ThiazolidinonesDYRK1A0.033HCT 116, PC3

Table 2: Synthesis Conditions

Reaction StepConditionsYield (%)
Thiazole FormationMicrowave irradiation, AcONa catalyst62–98
Functional Group IntroductionElectrophilic substitutionVariable

Case Study 1: DYRK1A Inhibition

In a study focused on developing new DYRK1A inhibitors, a series of thiazolidinone derivatives were synthesized under microwave conditions. The lead compound exhibited an IC50 value of 0.028 μM against DYRK1A and demonstrated significant potential for treating neurological disorders linked to aberrant kinase activity .

Case Study 2: Anti-Cancer Efficacy

Another research effort evaluated the anti-cancer properties of this compound across multiple cell lines. The results indicated substantial inhibition of cell proliferation in breast cancer (MDA-MB 231) and colorectal cancer (HCT116) models, suggesting its potential as a therapeutic agent in oncology .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Functional Differences

Compound Name R1 (Position 5) R2 (Position 2) Notable Properties Reference
(5Z)-5-(4-hydroxybenzylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one 4-hydroxybenzylidene (Z-config) 4-nitrophenylpiperazine Enhanced electron-withdrawing character; moderate antimicrobial activity .
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one 4-hydroxybenzylidene (E-config) 4-chlorophenylpiperazine Stereochemical differences reduce solubility; lower bioactivity .
(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 1,3-diphenylpyrazole methylene 2-phenylethyl Bulkier substituents reduce membrane permeability; unquantified cytotoxicity .
(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)pyrazol-4-yl]methylidene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one Ethoxy-nitro-phenylpyrazole methylene 4-methylbenzyl Extended conjugation improves UV absorption; untested bioactivity .
Functional Comparisons
  • Stereochemistry : The Z-configuration of the benzylidene group optimizes planarity for π-π stacking, unlike the E-isomer (CAS 35440-46-1), which exhibits steric hindrance .

Q & A

What are the optimal synthetic routes for preparing (5Z)-5-(4-hydroxybenzylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one, and how can reaction yields be improved?

Methodological Answer:
The compound is typically synthesized via a Knoevenagel condensation between a thiazolidinone precursor and a substituted benzaldehyde. For example, microwave-assisted synthesis (150 W, 120°C, 30 min) with catalytic piperidine in 1,4-dioxane significantly improves yields (up to 75%) compared to conventional reflux methods . Optimization strategies include:

  • Using anhydrous sodium acetate as a base to enhance electrophilicity of the aldehyde.
  • Employing microwave irradiation to reduce reaction time and minimize side products.
  • Purification via recrystallization from ethanol or dioxane to achieve >95% purity .

How can researchers resolve discrepancies in crystallographic data during structural characterization of this compound?

Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., twinning, poor resolution) require:

  • Validation tools : Check for missed symmetry using PLATON or RIGUI to identify pseudosymmetry .
  • Refinement protocols : Use SHELXL for small-molecule refinement, applying restraints for disordered regions (e.g., nitro or piperazine groups). Hydrogen bonding networks should be validated against geometric parameters (e.g., D–H···A angles) .
  • Data collection : Ensure high-resolution (<1.0 Å) data to resolve electron density ambiguities, particularly around the Z-configuration of the benzylidene moiety .

Which computational methods are most effective for analyzing the electronic structure and reactivity of this thiazol-4(5H)-one derivative?

Methodological Answer:

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and local ionization potential (LIP) to identify nucleophilic/electrophilic sites .
  • Docking studies : Employ AutoDock Vina to model interactions with biological targets (e.g., DYRK1A kinase), focusing on the nitro group’s role in hydrogen bonding .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and charge distribution .

What experimental design considerations are critical for assessing the cytotoxic activity of this compound?

Methodological Answer:

  • Cell lines : Use a panel of cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to evaluate selectivity .
  • Controls : Include CHS-828 as a reference compound and DMSO vehicle controls (<0.5% v/v) to rule out solvent toxicity .
  • Protocols : Follow SRB assays with 24-hour incubation, triplicate measurements, and IC50 determination via nonlinear regression .

How can the Z-configuration of the benzylidene moiety be conclusively confirmed?

Methodological Answer:

  • NOESY NMR : Look for cross-peaks between the benzylidene proton and adjacent thiazole protons to confirm spatial proximity .
  • X-ray diffraction : Compare experimental bond lengths (C5–C6 = ~1.34 Å) and torsion angles with DFT-optimized Z-configuration models .
  • UV-Vis spectroscopy : Validate against known Z-isomer λmax values (e.g., 350–370 nm in DMSO) .

What strategies improve the aqueous solubility of this compound for in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO:PBS (1:4) mixtures with sonication to achieve homogeneous dispersion .
  • Salt formation : Introduce sulfonate or hydrochloride salts via reaction with H2SO4 or HCl .
  • Structural modification : Replace the 4-nitrophenyl group with a pyrimidinylpiperazine to enhance polarity .

How should researchers validate the purity and stability of this compound under storage conditions?

Methodological Answer:

  • HPLC : Use a C18 column (MeCN:H2O = 70:30) to monitor degradation products; purity should exceed 98% .
  • Elemental analysis : Ensure C, H, N percentages deviate <0.4% from theoretical values .
  • Stability : Store in airtight containers at −20°C, with periodic DSC analysis to detect polymorphic transitions .

What approaches are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

Methodological Answer:

  • Analog synthesis : Vary the piperazine substituent (e.g., 4-fluorophenyl vs. pyrimidinyl) and assess DYRK1A inhibition via kinase assays .
  • Molecular modeling : Correlate docking scores (e.g., Glide SP) with IC50 values to identify critical interactions (e.g., nitro group with Lys188) .
  • Bioisosteric replacement : Substitute the thiazole ring with oxazole to evaluate potency changes .

Which techniques best characterize hydrogen bonding interactions in the solid state?

Methodological Answer:

  • X-ray crystallography : Measure O–H···O/N distances (e.g., 2.6–2.8 Å for hydroxybenzylidene) and validate with Mercury’s hydrogen bond tool .
  • IR spectroscopy : Identify O–H stretching (3200–3400 cm<sup>−1</sup>) and C=O vibrations (1680–1700 cm<sup>−1</sup>) to confirm intramolecular H-bonding .
  • DFT : Simulate IR spectra and compare with experimental data to assign bonding modes .

How can conflicting bioactivity data between research groups be systematically addressed?

Methodological Answer:

  • Replicate assays : Use identical cell lines (e.g., DLD-1 from ECACC) and protocols (e.g., SRB vs. MTT) to minimize variability .
  • Batch analysis : Verify compound purity and stereochemistry via chiral HPLC and LC-MS .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for differences in IC50 determination methods .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.